molecular formula C22H20N4O4S3 B11070757 2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]

2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]

Cat. No.: B11070757
M. Wt: 500.6 g/mol
InChI Key: JUJMABSOVPLBCP-UHFFFAOYSA-N
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Description

2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C22H20N4O4S3 and a molecular weight of 500.621 g/mol . This compound is notable for its unique structure, which includes a thiazole ring, a cyano group, and methoxyphenyl groups. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with a thiazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These comparisons highlight the unique structural and functional aspects of 2-{[4-CYANO-3-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-12-THIAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O4S3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[4-cyano-3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20N4O4S3/c1-29-17-9-5-3-7-15(17)24-19(27)12-31-21-14(11-23)22(33-26-21)32-13-20(28)25-16-8-4-6-10-18(16)30-2/h3-10H,12-13H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

JUJMABSOVPLBCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3OC)C#N

Origin of Product

United States

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